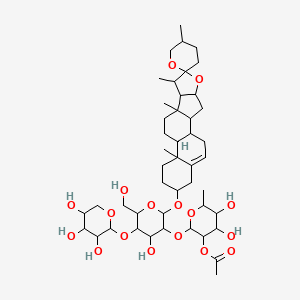

2''-O-Acetylsprengerinin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4,5-dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOXMEKMIFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2''-O-Acetylsprengerinin C: A Technical Guide on its Discovery and Origins

For Immediate Release

DATELINE: Shanghai, China – A comprehensive technical guide has been compiled detailing the discovery, origin, and preliminary characterization of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in drug development, providing in-depth information on this natural product.

Introduction

This compound is a naturally occurring steroid that has been identified and isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional Chinese medicine. Its chemical structure and biological significance are subjects of ongoing research. This guide summarizes the current knowledge regarding its discovery, isolation protocols, and preliminary biological evaluation.

Discovery and Origin

This compound was first isolated from the roots of Ophiopogon japonicus. This plant, belonging to the Asparagaceae family, is native to East Asia and has a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases. The isolation of this compound is part of broader phytochemical investigations into the bioactive constituents of this plant.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of crude saponins (B1172615) from the plant material, followed by chromatographic separation and purification. The structure of the isolated compound is then elucidated using various spectroscopic techniques.

Isolation and Purification of this compound

While the specific details of the initial isolation of this compound are not yet published in a peer-reviewed journal, a general methodology for the isolation of steroidal saponins from Ophiopogon japonicus can be outlined as follows:

Experimental Workflow for Saponin Isolation

-

Extraction: The air-dried and powdered roots of Ophiopogon japonicus are extracted exhaustively with a polar solvent, typically 80% aqueous methanol, at room temperature.

-

Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on various stationary phases, such as Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, methanol-water or chloroform-methanol mixtures, to separate the complex mixture into simpler fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC to yield the pure this compound.

Structure Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecule. The attachment and sequence of the sugar moieties are also determined using these techniques.

Quantitative Data

As of the current date, specific quantitative data regarding the yield of this compound from Ophiopogon japonicus, its purity after isolation, and its specific biological activity metrics (e.g., IC50 values) have not been detailed in the available scientific literature. The table below is provided as a template for when such data becomes available.

| Parameter | Value | Unit | Method of Determination | Reference |

| Yield | Data not available | % (w/w) | Gravimetric | |

| Purity | Data not available | % | HPLC | |

| Molecular Formula | C₄₆H₇₂O₁₇ | HR-ESI-MS | [2] | |

| Molecular Weight | 897.07 | g/mol | MS | [2] |

| CAS Number | 1220707-33-4 | [1][2] | ||

| Anti-inflammatory Activity (IC₅₀) | Data not available | µM | To be determined |

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, other saponins isolated from Ophiopogon japonicus have been reported to exhibit anti-inflammatory effects. It is hypothesized that this compound may act on similar pathways. A potential mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Hypothesized NF-κB Inhibition Pathway

This proposed pathway suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.

Conclusion

This compound is a promising natural product from a well-known medicinal plant. While its initial discovery and structural characterization have been established, further in-depth studies are necessary to determine its quantitative biological activities and elucidate its precise mechanism of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel steroidal saponin.

References

Physicochemical Properties of 2''-O-Acetylsprengerinin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus[1], a plant widely used in traditional medicine. As a member of the saponin family, it is characterized by a steroidal aglycone linked to a sugar moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and visualizations of relevant biological pathways and analytical workflows. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is lacking. Predicted values are derived from computational models and data from structurally similar compounds, such as ruscogenin, and should be considered as estimations.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂O₁₇ | [2][3] |

| Molecular Weight | 897.05 g/mol | [3] |

| CAS Number | 1220707-33-4 | [2] |

| Physical Description | Powder | [4] |

| Melting Point | Not available (Predicted for the aglycone, ruscogenin: 198-202 °C) | [5] |

| Boiling Point | Not available (Predicted for the aglycone, ruscogenin: 563.1±50.0 °C) | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in water. | [6][7][8] |

| pKa | Not available (Predicted for the aglycone, ruscogenin: 14.56±0.70) | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically published. However, the following represents a general methodology for the determination of key properties of steroidal saponins (B1172615), adapted from established analytical techniques for natural products.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range from which the sample starts to melt to the point at which it is completely liquid is recorded as the melting point range.

-

2. Determination of Solubility:

-

Apparatus: Analytical balance, vials, vortex mixer, spectrophotometer.

-

Procedure:

-

A known amount of this compound is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is vortexed for a set period to ensure thorough mixing.

-

The solution is allowed to equilibrate, and any undissolved material is separated by centrifugation.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

3. Determination of pKa (Potentiometric Titration):

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Biological Activity and Signaling Pathways

Steroidal saponins from Ophiopogon japonicus have been reported to possess various biological activities, most notably anti-inflammatory effects.[9][10] The mechanism of action is often attributed to the modulation of key inflammatory signaling pathways. While the specific pathway for this compound has not been elucidated, it is hypothesized to act similarly to other steroidal saponins by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

References

- 1. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RUSCOGENIN | 472-11-7 [chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Mass Spectrometry Analysis of 2''-O-Acetylsprengerinin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus.[1] This document outlines the core structural features of the molecule, a proposed fragmentation pathway based on established principles of saponin mass spectrometry, detailed experimental protocols for its analysis, and quantitative data presentation templates.

Core Molecular Structure and Properties

This compound is a complex glycoside with the following key characteristics:

-

Aglycone Core: Ruscogenin (B1680278)

-

Molecular Formula: C₄₆H₇₂O₁₇

-

Molecular Weight: 897.07 g/mol

The foundational structure is the steroidal aglycone, ruscogenin, which is adorned with a branched oligosaccharide chain. A critical feature for its mass spectrometric behavior is the presence of an acetyl group on the second sugar residue, which introduces a characteristic fragmentation pattern.

Mass Spectrometry: Proposed Fragmentation Pathway

The analysis of this compound by tandem mass spectrometry (MS/MS) is expected to proceed through a series of characteristic fragmentation steps, primarily involving the sequential loss of sugar moieties and the acetyl group. The fragmentation is initiated by the cleavage of the glycosidic bonds, which are the most labile connections under typical collision-induced dissociation (CID) conditions.

A key diagnostic fragmentation is the neutral loss of an acetic acid molecule (60 Da) or a ketene (B1206846) (42 Da) from the precursor ion, which is a hallmark of acetylated glycosides. Following this, the sugar units are cleaved sequentially. The fragmentation of the ruscogenin aglycone itself can also occur, providing further structural confirmation.

Below is a DOT language script that generates a diagram of the proposed fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocols

A robust and sensitive analytical method for the characterization and quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction: Extract the dried and powdered plant material (e.g., roots of Ophiopogon japonicus) with a suitable solvent such as 70% methanol (B129727) or ethanol (B145695) using ultrasonication or Soxhlet extraction.

-

Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the saponin fraction with methanol.

-

Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Program: A typical gradient would start at a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure good separation of the saponins.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for saponins.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) can be used.

-

Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a QqQ is ideal. For structural elucidation, full scan and product ion scans on a Q-TOF are recommended.

-

Key Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Collision Gas: Argon

-

Collision Energy: This will need to be optimized for the specific instrument and precursor ion, but typically ranges from 20 to 50 eV for the fragmentation of the glycosidic bonds and the aglycone.

-

Below is a DOT language script illustrating a general experimental workflow.

Caption: General experimental workflow for the analysis of this compound.

Quantitative Data Presentation

For quantitative studies, it is crucial to present the data in a clear and structured format. The following tables provide a template for organizing key quantitative parameters from an LC-MS/MS analysis in MRM mode.

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 897.1 | To be determined | 100 | To be optimized |

| Internal Standard | Specify | Specify | 100 | To be optimized |

Table 2: Method Validation Parameters

| Parameter | This compound |

| Linear Range (ng/mL) | e.g., 1 - 1000 |

| Limit of Detection (LOD, ng/mL) | Determine |

| Limit of Quantification (LOQ, ng/mL) | Determine |

| Precision (%RSD) | |

| Intra-day | <15% |

| Inter-day | <15% |

| Accuracy (%Bias) | 85-115% |

| Recovery (%) | Determine |

| Matrix Effect (%) | Determine |

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific instrumentation and research objectives.

References

The Rising Therapeutic Potential of Steroidal Saponins: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615), a class of naturally occurring glycosides, are increasingly being recognized for their diverse and potent biological activities.[1][2] Found abundantly in various medicinal plants, these complex molecules are demonstrating significant promise in the development of novel therapeutics for a range of diseases, most notably cancer.[3][4] Their intricate structures, typically consisting of a steroidal aglycone backbone (sapogenin) linked to one or more sugar chains, give rise to a wide array of pharmacological effects, including anticancer, anti-inflammatory, immunomodulatory, and cardiovascular activities.[1][5][6] This technical guide provides an in-depth overview of the core biological activities of steroidal saponins, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development in this exciting field.

Core Biological Activities of Steroidal Saponins

Steroidal saponins exert their biological effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-target capability makes them particularly attractive as potential therapeutic agents for complex diseases like cancer.

Anticancer Activity

The most extensively studied biological activity of steroidal saponins is their potent anticancer effect.[3][7] They have been shown to inhibit the proliferation of a wide range of cancer cells, induce programmed cell death (apoptosis) and autophagy, and suppress tumor invasion and metastasis.[4][7]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Steroidal saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] They modulate the expression of key apoptotic proteins, such as the Bcl-2 family (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and activate caspases, the executioners of apoptosis.[1][3]

-

Induction of Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some steroidal saponins have been shown to induce autophagic cell death in cancer cells.[3][7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of Metastasis: Steroidal saponins can interfere with the metastatic cascade by inhibiting cell migration and invasion.[7]

-

Reversal of Drug Resistance: A significant challenge in cancer chemotherapy is the development of drug resistance.[1][8] Several steroidal saponins have been shown to reverse multidrug resistance in cancer cells, often by inhibiting the function of drug efflux pumps.[1][8]

Key Signaling Pathways Involved in Anticancer Activity:

The anticancer effects of steroidal saponins are mediated by their ability to modulate critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Many steroidal saponins, such as Timosaponin AIII and Polyphyllin II, have been shown to inhibit this pathway, leading to decreased cancer cell survival.[1][3][9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to control a variety of cellular processes, including proliferation and differentiation.[10] Steroidal saponins can modulate the MAPK pathway to induce apoptosis.[10]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway by steroidal saponins like Diosgenin can suppress tumor-promoting inflammation.[3][9]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in cell growth and immune responses. Some steroidal saponins, like Paris saponin (B1150181) I, can inhibit this pathway.[10]

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected steroidal saponins against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Steroidal Saponin | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Dioscin | K562 | Leukemia | 4.7 (48h) | [11] |

| NCI-H460 | Lung Cancer | 18.2 (72h) | [11] | |

| NCI-H446 | Lung Cancer | ~12 (48h) | [11] | |

| H1299 | Lung Cancer | ~2.5 | [11] | |

| Paris Saponin I | Gastric Cancer Cells | Gastric Cancer | Not specified, enhances cisplatin (B142131) sensitivity | [1] |

| Aspafilioside B | HCC cell line | Hepatocellular Carcinoma | Not specified, induces apoptosis | [7] |

| SBF-1 | B16BL6 | Melanoma | Not specified, induces cell cycle arrest | [7] |

| Unnamed Saponin | CNE | Nasopharyngeal Carcinoma | 1.50 ± 0.14 | [7] |

| Gnetumoside A | RAW 264.7 | Macrophage (as a model for inflammation) | 14.10 ± 0.75 | [12] |

| Gnetumoside B | RAW 264.7 | Macrophage (as a model for inflammation) | 27.88 ± 0.86 | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease.[3] Steroidal saponins have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[13][14]

Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Mediators: Steroidal saponins can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[12][15]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[13][15]

Quantitative Data on Anti-inflammatory Activity:

| Steroidal Saponin/Sapogenin | Experimental Model | Key Findings | Reference |

| Diosgenin | A549 NSCLC cells | Decreased inflammation by modulating NF-κB signaling. | [3] |

| Total Steroid Saponins (TSSN) from Dioscorea zingiberensis | Adjuvant-induced arthritis in rats | Significantly suppressed IL-1, IL-1β, IL-6, TNF-α, MDA, NO, LTB4, PGE2, 5-LOX, and COX-2. Increased SOD and IL-10. | [15] |

| Gnetumoside A | LPS-stimulated RAW 264.7 cells | Inhibited NO production with an IC50 of 14.10 ± 0.75 µM. | [12] |

| Gnetumoside B | LPS-stimulated RAW 264.7 cells | Inhibited NO production with an IC50 of 27.88 ± 0.86 µM. | [12] |

Immunomodulatory Activity

Steroidal saponins can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the specific compound and context.[1][16] This dual activity suggests their potential use in treating both immune-deficiency and autoimmune diseases.

Mechanisms of Immunomodulatory Action:

-

Stimulation of Immune Responses: Some saponins can act as adjuvants, enhancing the immune response to antigens, which is beneficial for vaccine development.[16]

-

Suppression of Immune Responses: In inflammatory and autoimmune conditions, certain steroidal saponins can suppress the overactive immune system by inhibiting the proliferation and function of immune cells.

Cardiovascular Effects

Emerging evidence suggests that steroidal saponins may have protective effects on the cardiovascular system.[17][18]

Mechanisms of Cardiovascular Action:

-

Antioxidant Effects: Steroidal saponins like Ophiopogonin D can protect cardiovascular cells from oxidative stress.[18]

-

Anti-inflammatory Effects: By reducing inflammation, a key factor in atherosclerosis, these compounds may help prevent the development of cardiovascular diseases.[19]

-

Regulation of Lipid Metabolism: Some saponins have been shown to have hypocholesterolemic effects.[5]

Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the biological activities of steroidal saponins.

Extraction and Isolation of Steroidal Saponins

A common method for extracting steroidal saponins from plant material involves the following steps:

-

Preparation: Dried and powdered plant material is subjected to extraction.

-

Solvent Extraction: The powdered material is typically extracted with an alcohol, such as ethanol (B145695) or methanol, often using methods like maceration, reflux, or ultrasonic-assisted extraction.[20][21] The choice of solvent and method depends on the specific saponins being targeted.

-

Purification: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.

-

Chromatographic Separation: Further purification is achieved using various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or reversed-phase C18) and high-performance liquid chromatography (HPLC), to isolate individual saponin compounds.[20][22]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the steroidal saponin for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[22]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the steroidal saponin for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Western Blot Analysis

Western blotting is used to detect specific proteins and analyze their expression levels, which is crucial for elucidating signaling pathways.

-

Protein Extraction: Cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[22]

NF-κB Activity Assay

-

Cell Treatment and Nuclear Extraction: Cells are treated with the steroidal saponin and an inflammatory stimulus (e.g., LPS). Nuclear extracts are then prepared.

-

ELISA-based Assay: A common method is an ELISA-based assay where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Binding and Detection: The nuclear extracts are added to the wells, and the activated NF-κB p65 subunit binds to the oligonucleotide. A primary antibody specific for the p65 subunit is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Colorimetric Measurement: A substrate is added, and the resulting color change is measured with a spectrophotometer. The intensity of the color is proportional to the amount of activated NF-κB.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by steroidal saponins and a typical experimental workflow.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by steroidal saponins.

Caption: Inhibition of the NF-κB signaling pathway by steroidal saponins.

Caption: A generalized experimental workflow for evaluating steroidal saponins.

Conclusion and Future Directions

Steroidal saponins represent a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential.[23][24] Their multifaceted mechanisms of action, particularly in the context of cancer, make them compelling candidates for drug development.[4] While research has made significant strides in elucidating their biological activities, further studies are warranted.[3][7] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of steroidal saponins influences their biological activity, which can guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: More extensive preclinical studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety of promising steroidal saponins.[1]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.[1]

-

Delivery Systems: The development of novel drug delivery systems could help overcome challenges related to the bioavailability of some steroidal saponins.[4]

References

- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bioactivity of Saponins: Triterpenoid and Steroidal Glycosides | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the antitumor activities and mechanisms of action of steroidal saponins [cjnmcpu.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 11. Saponins from Chinese Medicines as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. | MDPI [mdpi.com]

- 13. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic effects of total steroid saponin extracts from the rhizome of Dioscorea zingiberensis C.H.Wright in Freund’s complete adjuvant induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steroidal saponins: Significance and symbolism [wisdomlib.org]

- 17. Cardioprotector Activity of an Esteroidal Saponin: A Scientific and Technological Prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Steroidal saponins: a treasure trove of natural resources that require urgent development | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

In Silico Prediction of 2''-O-Acetylsprengerinin C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, belongs to a class of natural products known for a wide array of biological activities. Steroidal saponins (B1172615) from this plant have demonstrated potential in cardiovascular protection, anti-inflammatory, anti-oxidative, anti-cancer, and anti-pulmonary fibrosis applications.[1][2][3][4] However, the specific molecular targets of this compound remain largely unelucidated. This technical guide provides a comprehensive in silico workflow to predict and characterize the protein targets of this promising natural product. The methodologies outlined herein leverage a multi-pronged approach, combining ligand-based and structure-based techniques to enhance the accuracy and reliability of target identification. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of novel natural products through computational methods.

Introduction

Natural products are a rich source of novel pharmacologically active compounds.[5][6][7][8][9][10] this compound is a steroidal saponin with the chemical formula C46H72O17. While its precise biological functions are not yet fully understood, related compounds from Ophiopogon japonicus have shown significant therapeutic potential.[1][2][3][4] In silico target prediction offers a rapid and cost-effective strategy to hypothesize the molecular mechanisms of such compounds, thereby guiding further experimental validation and drug discovery efforts.

This guide presents a systematic in silico approach to predict the biological targets of this compound, encompassing the following key stages:

-

Ligand and Target Preparation: Preparing the 3D structure of this compound and compiling a database of potential protein targets.

-

Multi-Modal Target Prediction: Employing a combination of reverse docking, pharmacophore modeling, and machine learning-based methods for robust target identification.

-

Consensus Scoring and Pathway Analysis: Integrating results from different predictive methods and analyzing the involvement of top-ranked targets in biological pathways.

-

Experimental Validation: Outlining detailed protocols for the experimental verification of predicted targets.

In Silico Target Prediction Workflow

A multi-faceted in silico workflow is proposed to enhance the confidence of target prediction. This workflow, depicted below, integrates several computational methodologies to cross-validate findings.

References

- 1. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols: Isolation of 2''-O-Acetylsprengerinin C from Ophiopogon japonicus

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ophiopogon japonicus (Thunb.) Ker-Gawl., a member of the Liliaceae family, is a well-known traditional Chinese medicine with a history of use in treating various ailments. Its tuberous roots are rich in a variety of bioactive compounds, including steroidal saponins (B1172615), which are known for their diverse pharmacological activities. 2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) that has been isolated from the roots of Ophiopogon japonicus. This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes.

Experimental Protocols

This section details the methodology for the extraction, isolation, and purification of this compound from the dried tuberous roots of Ophiopogon japonicus.

1. Plant Material and Extraction:

-

Plant Material: Dried tuberous roots of Ophiopogon japonicus.

-

Protocol:

-

The dried and powdered roots (10 kg) are refluxed with 75% ethanol (B145695) (EtOH) (3 x 50 L, each for 2 hours).

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

2. Chromatographic Separation and Purification:

The n-BuOH soluble fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Step 1: Macroporous Resin Column Chromatography:

-

Column: XAD-7HP macroporous resin column.

-

Protocol:

-

The n-BuOH fraction is applied to the column.

-

The column is washed with distilled water to remove sugars and other polar impurities.

-

The saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% EtOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing steroidal saponins are pooled and concentrated.

-

-

-

Step 2: Silica (B1680970) Gel Column Chromatography:

-

Column: Silica gel column (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system.

-

Protocol:

-

The enriched saponin fraction from the macroporous resin column is applied to the silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity.

-

Fractions are collected and analyzed by TLC. Fractions showing similar profiles are combined.

-

-

-

Step 3: Octadecylsilyl (ODS) Column Chromatography:

-

Column: ODS column.

-

Mobile Phase: A gradient of methanol-water (MeOH-H₂O).

-

Protocol:

-

The partially purified fraction from the silica gel column is further separated on an ODS column.

-

Elution is performed with a decreasingly polar solvent gradient.

-

Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).

-

-

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reverse-phase preparative column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile-water (ACN-H₂O) or methanol-water (MeOH-H₂O).

-

Protocol:

-

The fraction containing this compound from the ODS column is subjected to preparative HPLC for final purification.

-

The peak corresponding to this compound is collected.

-

The solvent is removed under reduced pressure to yield the pure compound.

-

-

3. Structure Elucidation:

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete structure and stereochemistry of the molecule.

Data Presentation

The following table summarizes representative quantitative data for the isolation of steroidal saponins from Ophiopogon japonicus. Please note that specific yield and purity for this compound may vary depending on the starting material and experimental conditions.

| Parameter | Value | Reference |

| Starting Material | Dried roots of Ophiopogon japonicus | General knowledge from multiple sources |

| Extraction Method | 75% Ethanol Reflux | Based on common extraction methods for saponins |

| Initial Crude Extract Yield | ~15-20% of dried plant material | Representative value from similar studies |

| Purification Steps | Macroporous Resin, Silica Gel, ODS, Prep-HPLC | A standard multi-step chromatographic approach for natural product isolation |

| Final Purity of Isolated Compound | >95% (as determined by HPLC) | Typical purity requirement for structural elucidation and bioassays |

| Spectroscopic Analysis | MS, ¹H NMR, ¹³C NMR, 2D NMR | Standard methods for structural elucidation of organic compounds |

Mandatory Visualization

Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

Logical Relationship of Purification Steps

Caption: Logic of the multi-step purification process.

Application Notes and Protocols: Synthesis of 2''-O-Acetylsprengerinin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Acetylation of the sugar moieties of these saponins can significantly alter their pharmacological properties, potentially leading to enhanced efficacy, improved bioavailability, or novel mechanisms of action. This document provides detailed protocols for the synthesis of 2''-O-acetylated derivatives of steroidal saponins, using a representative model compound due to the current lack of a defined chemical structure for "Sprengerinin C".

Note on Model Compound: The specific chemical structure of Sprengerinin C has not been publicly elucidated. Therefore, to provide a scientifically grounded and detailed protocol, Shatavarin IV , a well-characterized steroidal saponin (B1150181) from Asparagus racemosus, will be used as a representative model compound. Shatavarin IV possesses a complex glycosidic chain with multiple hydroxyl groups, making it an excellent exemplar for demonstrating the principles of selective acetylation required for the synthesis of 2''-O-acetylated derivatives. The numbering of the sugar residues in Shatavarin IV allows for a clear illustration of the synthesis of a 2''-O-acetyl derivative.

I. Synthesis of 2''-O-Acetyl-Shatavarin IV (as a model for 2''-O-Acetylsprengerinin C)

The synthesis of 2''-O-Acetyl-Shatavarin IV requires a multi-step process involving the protection of more reactive hydroxyl groups, followed by selective acetylation at the 2''-position, and subsequent deprotection.

A. Synthetic Pathway

The overall synthetic strategy is outlined below. This involves the protection of the primary hydroxyl groups, followed by the selective acetylation of the secondary hydroxyl at the 2'' position of the inner glucose moiety, and finally, the removal of the protecting groups.

Caption: Synthetic pathway for 2''-O-Acetyl-Shatavarin IV.

B. Experimental Protocols

1. Protection of Primary Hydroxyl Groups of Shatavarin IV

-

Objective: To selectively protect the primary hydroxyl groups on the terminal sugar residues to prevent their acetylation.

-

Materials:

-

Shatavarin IV (1.0 g, 1.13 mmol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (0.43 g, 2.83 mmol)

-

Imidazole (0.38 g, 5.65 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

-

Protocol:

-

Dissolve Shatavarin IV in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add imidazole to the solution and stir until dissolved.

-

Add TBDMSCl in one portion and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Chloroform/Methanol 9:1).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Di-TBDMS Protected Shatavarin IV.

-

2. Selective Acetylation at the 2''-Position

-

Objective: To acetylate the hydroxyl group at the 2''-position of the protected Shatavarin IV.

-

Materials:

-

Di-TBDMS Protected Shatavarin IV (1.0 g, 0.89 mmol)

-

Anhydrous pyridine (15 mL)

-

Acetic anhydride (0.13 mL, 1.34 mmol)

-

-

Protocol:

-

Dissolve the Di-TBDMS Protected Shatavarin IV in anhydrous pyridine in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the solution.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.

-

Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the product with dichloromethane (B109758) (3 x 40 mL).

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain 2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV.

-

3. Deprotection of the Silyl Ethers

-

Objective: To remove the TBDMS protecting groups to yield the final product.

-

Materials:

-

2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV (0.8 g, 0.69 mmol)

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 2.1 mL, 2.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

-

Protocol:

-

Dissolve the acetylated and protected compound in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: Chloroform/Methanol gradient) to yield 2''-O-Acetyl-Shatavarin IV.

-

C. Data Presentation

Table 1: Hypothetical Yields and Purity of Synthesized Compounds

| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC, %) |

| Di-TBDMS Protected Shatavarin IV | 1.00 | 1.05 | 85 | >95 |

| 2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV | 1.00 | 0.95 | 92 | >98 |

| 2''-O-Acetyl-Shatavarin IV | 0.80 | 0.58 | 88 | >99 |

Table 2: Hypothetical Biological Activity Data (IC50 in µM)

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

| Shatavarin IV | 25.4 | 32.1 | 45.8 |

| 2''-O-Acetyl-Shatavarin IV | 15.8 | 18.5 | 28.3 |

II. Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the 2''-O-acetylated saponin derivatives.

Caption: General workflow for synthesis and evaluation.

III. Signaling Pathway Implication

Acetylated saponins may exert their anticancer effects through various signaling pathways. The diagram below illustrates a hypothetical mechanism of action where the derivative induces apoptosis.

Caption: Hypothetical apoptotic signaling pathway.

Application Notes and Protocols for Cell-Based Assays Using 2''-O-Acetylsprengerinin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181), in various cell-based assays. The protocols are designed to assess the compound's cytotoxic, anti-inflammatory, and pro-apoptotic activities, which are characteristic of this class of natural products.

Overview of this compound

This compound is a steroidal saponin with the chemical formula C46H72O17. Steroidal saponins (B1172615) are known to exhibit a range of biological activities, making them promising candidates for drug discovery and development.[1][2] These activities often stem from their ability to interact with cell membranes and modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3][4] The following protocols provide a framework for investigating these potential therapeutic effects of this compound in a laboratory setting.

Data Presentation

The following tables summarize representative quantitative data for this compound in the described cell-based assays.

Disclaimer: The following data is illustrative and based on the known activities of similar steroidal saponins. Actual experimental results may vary and should be determined empirically.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| HeLa | Cervical Cancer | 8.5 ± 0.7 |

| MCF-7 | Breast Cancer | 12.3 ± 1.1 |

| A549 | Lung Cancer | 15.8 ± 1.4 |

| HCT116 | Colon Cancer | 9.2 ± 0.9 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| RAW 264.7 | Nitric Oxide (NO) Inhibition | 18.7 ± 1.5 |

Table 3: Pro-Apoptotic Activity of this compound

| Cell Line | Assay | Fold Increase in Caspase-3/7 Activity (at 10 µM) |

| HCT116 | Caspase-Glo 3/7 Assay | 4.2 ± 0.5 |

| HeLa | Caspase-Glo 3/7 Assay | 3.8 ± 0.4 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT-based cytotoxicity assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

This compound

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value.

Caption: Workflow for the nitric oxide inhibition assay.

Apoptosis Induction Assay (Caspase-Glo 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to determine if this compound induces apoptosis.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.

Signaling Pathway Diagrams

The biological activities of steroidal saponins are often attributed to their modulation of key signaling pathways. The following diagrams illustrate the NF-κB and MAPK pathways, which are commonly implicated in inflammation and cell survival, and are potential targets of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Anti-inflammatory Activity Assay for 2''-O-Acetylsprengerinin C

Introduction

2''-O-Acetylsprengerinin C is a steroidal glycoside isolated from the roots of Ophiopogon japonicus[1]. Natural products are a rich source of novel anti-inflammatory agents[2][3]. This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages. The protocols described herein detail the measurement of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the screening and characterization of novel anti-inflammatory compounds.

Data Presentation

The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. The results can be summarized in the following table.

Table 1: Inhibitory Effects of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) | Cell Viability (%) |

| Control (Untreated) | - | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.9 ± 0.2 | 0.7 ± 0.2 | 100 ± 2.5 |

| LPS (1 µg/mL) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 | 100 ± 5.8 | 100 ± 6.5 | 98 ± 3.1 |

| This compound | 1 | 85.3 ± 4.5 | 88.1 ± 5.0 | 90.2 ± 6.1 | 87.5 ± 5.3 | 89.3 ± 5.5 | 99 ± 2.8 |

| 5 | 62.7 ± 3.8 | 65.4 ± 4.2 | 70.1 ± 4.9 | 68.3 ± 4.1 | 69.5 ± 4.7 | 97 ± 3.0 | |

| 10 | 41.5 ± 2.9 | 45.8 ± 3.5 | 52.3 ± 3.8 | 50.1 ± 3.3 | 51.7 ± 3.9 | 96 ± 3.4 | |

| 25 | 20.8 ± 1.7 | 25.2 ± 2.1 | 30.7 ± 2.5 | 28.9 ± 2.4 | 29.8 ± 2.6 | 95 ± 3.6 | |

| 50 | 10.2 ± 0.9 | 12.6 ± 1.3 | 15.4 ± 1.8 | 14.2 ± 1.5 | 15.1 ± 1.7 | 94 ± 3.9 | |

| Dexamethasone (Positive Control) | 10 | 15.3 ± 1.2 | 18.9 ± 1.6 | 22.5 ± 2.0 | 20.7 ± 1.9 | 21.8 ± 2.1 | 98 ± 2.9 |

*Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

1. Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation[4][5][6][7][8].

-

Cell Line: RAW 264.7 (ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL. An untreated control group and an LPS-only group should be included.

-

Incubate the plates for 24 hours.

-

After incubation, collect the cell culture supernatants for the measurement of NO, PGE2, and cytokines. The remaining cells can be used for a cell viability assay.

-

2. Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After collecting the supernatants, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.

-

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

NO is a key inflammatory mediator, and its production is often measured to assess inflammation[9][10][11]. The Griess assay is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO[9][11].

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which can be measured spectrophotometrically.

-

Protocol:

-

Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

4. Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

PGE2 is another important mediator of inflammation, and its levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[12][13][14][15][16].

-

Principle: A competitive ELISA is commonly used for PGE2 measurement. In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

-

Protocol:

-

Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

-

Briefly, add standards and collected cell culture supernatants to the wells of a microplate pre-coated with an anti-PGE2 antibody.

-

Add a fixed amount of HRP-conjugated PGE2 to each well.

-

Incubate the plate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the PGE2 concentration from a standard curve.

-

5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key players in the inflammatory response and can be measured by ELISA[17][18][19][20][21].

-

Principle: A sandwich ELISA is typically used to measure cytokine concentrations. The target cytokine in the sample is captured by an antibody coated on the plate and then detected by a second, enzyme-linked antibody.

-

Protocol:

-

Use commercial ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.

-

Briefly, add standards and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

-

Incubate the plate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash the plate.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate for color development.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from their respective standard curves.

-

Visualizations

References

- 1. InvivoChem [invivochem.com]

- 2. arborassays.com [arborassays.com]

- 3. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]

- 11. Anti-inflammatory activity of Alchornea triplinervia ethyl acetate fraction: inhibition of H₂O₂, NO and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. revvity.com [revvity.com]

- 14. arborassays.com [arborassays.com]

- 15. file.elabscience.com [file.elabscience.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. mybiosource.com [mybiosource.com]

- 21. biocompare.com [biocompare.com]

Application Notes and Protocols: Cytotoxicity Screening of 2''-O-Acetylsprengerinin C in Cancer Cell Lines

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus[1]. Natural products are a rich source of novel anticancer agents, and steroidal saponins, in particular, have demonstrated a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the cytotoxicity screening of this compound against a panel of human cancer cell lines. The described methodologies include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry. Additionally, a hypothetical signaling pathway potentially modulated by this compound is presented.

Data Presentation

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 8.2 ± 1.1 |

| HeLa | Cervical Carcinoma | 15.7 ± 2.3 |

| HepG2 | Hepatocellular Carcinoma | 10.1 ± 1.5 |

| PC-3 | Prostate Adenocarcinoma | 22.4 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The overall experimental workflow for the cytotoxicity screening of this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by cytotoxicity assays and subsequent mechanistic studies.

Experimental workflow for cytotoxicity screening.

Hypothetical Signaling Pathway

Based on the cytotoxic activity of many steroidal saponins, it is plausible that this compound induces apoptosis through the intrinsic mitochondrial pathway. A hypothetical signaling cascade is illustrated below, showing the potential modulation of key apoptosis-regulating proteins.

Hypothetical apoptotic signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis

Principle: Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity by flow cytometry.

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-